![molecular formula C18H19ClN2O3 B238017 N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B238017.png)
N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)propanamide, also known as CP-690,550, is a chemical compound that belongs to the class of Janus kinase inhibitors. It has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
作用机制
N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)propanamide selectively inhibits the activity of Janus kinase 3 (JAK3), which is involved in the signaling pathways of various cytokines, including interleukin-2, interleukin-4, interleukin-7, interleukin-9, interleukin-15, and interleukin-21. By inhibiting JAK3, this compound can prevent the activation of T cells and B cells, which are involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and prevent tissue damage in various animal models of autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in human cells.
实验室实验的优点和局限性
One of the advantages of N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)propanamide is its selectivity for JAK3, which reduces the risk of off-target effects. However, its potency and selectivity may vary depending on the experimental conditions. Another limitation is its poor solubility in water, which may require the use of organic solvents in experiments.
未来方向
1. Development of more potent and selective JAK3 inhibitors.
2. Investigation of the long-term safety and efficacy of N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)propanamide in clinical trials.
3. Exploration of the potential therapeutic applications of this compound in other autoimmune diseases, such as multiple sclerosis and lupus.
4. Investigation of the mechanisms of resistance to this compound in autoimmune diseases.
5. Development of novel drug delivery systems for this compound to improve its solubility and bioavailability.
合成方法
The synthesis of N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)propanamide involves several steps, including the reaction of 4-chloro-3-nitrobenzoic acid with 2-methylphenol to form 4-chloro-3-(2-methylphenoxy)benzoic acid. This intermediate is then reacted with N-(tert-butoxycarbonyl)glycine to form N-(tert-butoxycarbonyl)-N-(4-chloro-3-(2-methylphenoxy)benzoyl)glycine. After deprotection of the tert-butoxycarbonyl group, the resulting compound is reacted with propionyl chloride to form this compound.
科学研究应用
N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)propanamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases. It has been shown to inhibit the activity of Janus kinases, which play a key role in the signaling pathways of cytokines involved in inflammation and immune response. By inhibiting these kinases, this compound can help reduce inflammation and prevent tissue damage in autoimmune diseases.
属性
分子式 |
C18H19ClN2O3 |
|---|---|
分子量 |
346.8 g/mol |
IUPAC 名称 |
N-[4-chloro-3-[[2-(2-methylphenoxy)acetyl]amino]phenyl]propanamide |
InChI |
InChI=1S/C18H19ClN2O3/c1-3-17(22)20-13-8-9-14(19)15(10-13)21-18(23)11-24-16-7-5-4-6-12(16)2/h4-10H,3,11H2,1-2H3,(H,20,22)(H,21,23) |
InChI 键 |
UMJLDGPZQCCWGX-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)COC2=CC=CC=C2C |
规范 SMILES |
CCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)COC2=CC=CC=C2C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(4-acetylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B237937.png)
![N-{4-[(2-thienylcarbonyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B237939.png)
![N-[3-(pentanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B237940.png)
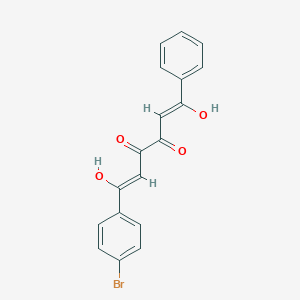
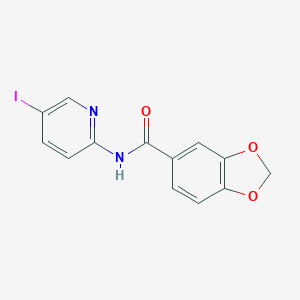
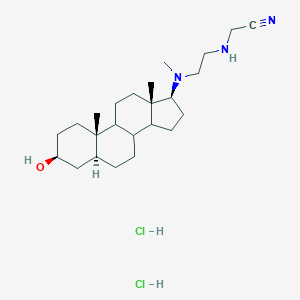
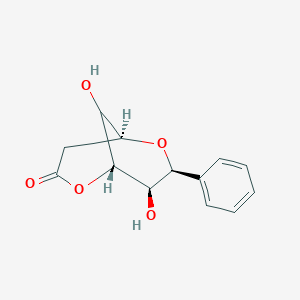
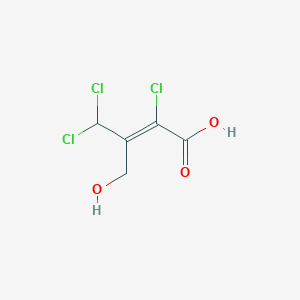

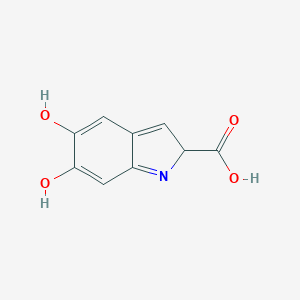
![N-[2-(difluoromethoxy)phenyl]-4-ethylbenzamide](/img/structure/B238001.png)
![N-[(4-chlorophenyl)acetyl]-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B238012.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B238013.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-chloropyridine-3-carboxamide](/img/structure/B238015.png)